(2R)-2-(4-fluorophenyl)propanoic acid
Description
Contextualization within Chiral Organic Synthesis and Fluorinated Compounds Research
The field of chiral organic synthesis is dedicated to the preparation of single enantiomers of chiral molecules, a critical endeavor as the biological activity of such molecules can differ dramatically between enantiomers. nih.gov (2R)-2-(4-fluorophenyl)propanoic acid serves as a valuable chiral building block, a molecule that can be incorporated into a larger, more complex structure, thereby imparting its specific chirality. humanjournals.com
The presence of a fluorine atom further enhances its importance. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, leading to improved pharmacokinetic profiles of drug candidates.
Importance of Enantiopure this compound in Advanced Chemical Transformations
The use of enantiomerically pure starting materials is paramount in the synthesis of complex chiral molecules to avoid the formation of difficult-to-separate diastereomeric mixtures. Enantiopure this compound is crucial for ensuring stereochemical control in advanced chemical transformations.
One of the primary methods for obtaining enantiopure forms of such acids is through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases from Candida rugosa and Burkholderia cepacia have been successfully employed for the resolution of related arylpropionic acids, achieving high enantiomeric excess (ee). mdpi.comnih.gov
The following table summarizes the results of enzymatic resolution of a related compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, which highlights the effectiveness of this approach in obtaining the desired (R)-enantiomer.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Yield |
| Amano PS Lipase | Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | (R)-3-(4-fluorophenyl)-2-methylpropanoic acid | 99% | 97% |
| Burkholderia cepacia Lipase | Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | (R)-3-(4-fluorophenyl)-2-methylpropanoic acid | >95% | High |
Data compiled from a study on the enzymatic deracemization of fluorinated arylcarboxylic acids. mdpi.com
Overview of Current Research Trajectories and Gaps for this compound
Current research involving arylpropionic acids, including fluorinated analogs, is largely focused on their application as non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Many established NSAIDs, such as ibuprofen (B1674241) and flurbiprofen (B1673479), are derivatives of 2-arylpropionic acids. humanjournals.comnih.gov Research is ongoing to develop new derivatives with improved efficacy and reduced side effects. nih.gov
A significant research gap appears to be the full exploration of this compound as a versatile chiral building block in the synthesis of a broader range of complex molecules beyond NSAIDs. While its potential is clear, its application in the synthesis of other classes of bioactive compounds or functional materials remains an area ripe for investigation. Further research into novel catalytic systems for its asymmetric synthesis would also be highly valuable.
Interdisciplinary Relevance: Bridging Organic Chemistry, Catalysis, and Mechanistic Biology
The study of this compound and its derivatives has relevance across multiple scientific disciplines.
Organic Chemistry: It serves as a model substrate for the development of new asymmetric synthesis methodologies and enzymatic resolution protocols.
Catalysis: The synthesis of this enantiopure acid often involves catalytic processes, including enzymatic catalysis. Understanding the mechanisms of these catalytic reactions can lead to the design of more efficient and selective catalysts. ucla.edu
Mechanistic Biology: As many arylpropionic acids exhibit biological activity, understanding how the fluorine substituent and the stereochemistry of this compound influence its interaction with biological targets, such as enzymes, provides insights into drug-receptor interactions at a molecular level.
The chromatographic separation of enantiomers is a critical analytical technique in these interdisciplinary studies. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the enantiomeric purity of compounds like this compound.
| Chromatographic Method | Chiral Selector | Application |
| Chiral HPLC | α1-acid glycoprotein (B1211001) (Enantiopac) | Direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov |
| Chiral HPLC | N-(3,5-dinitrobenzoyl) (R)-(-)-phenylglycine | Separation of amide derivatives of 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov |
| Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | Enantioseparation of 2-(chlorophenyl)propanoic acid isomers. |
This table illustrates common chiral selectors used for the separation of related arylpropionic acids.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCGBODJGIJNN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150360-26-2 | |
| Record name | (R)-2-(4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2r 2 4 Fluorophenyl Propanoic Acid and Its Precursors
Asymmetric Synthetic Routes to Enantiopure (2R)-2-(4-Fluorophenyl)propanoic Acid
Asymmetric synthesis provides direct pathways to the desired enantiomer, often employing chiral auxiliaries or catalysts to influence the stereochemical outcome of key bond-forming reactions.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. researchgate.net Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net This strategy is a cornerstone of asymmetric synthesis. researchgate.net
For the synthesis of this compound, a common approach involves attaching a chiral auxiliary to a precursor such as 4-fluorophenylacetic acid. Evans' oxazolidinone auxiliaries are frequently used for this purpose. researchgate.net The process typically involves:
Formation of an imide by reacting 4-fluorophenylacetyl chloride with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined enolate.
Diastereoselective alkylation of the enolate with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, controlling the formation of the new stereocenter.
Mild hydrolysis of the resulting imide to cleave the chiral auxiliary, which can often be recovered and reused, affording the target this compound. uvic.ca
Amino alcohols, such as pseudoephedrine, can also serve as effective chiral auxiliaries for the asymmetric alkylation of carboxylic acids.
Asymmetric Catalysis (Organo-, Metal-, Biocatalysis) in C-C Bond Formation for Chiral Propanoic Acid Derivatives
Asymmetric catalysis offers a more atom-economical approach by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Enantioselective Hydrogenation of Prochiral Precursors
One of the most efficient methods for preparing chiral propanoic acids is the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor. consensus.app For the target compound, this involves the hydrogenation of 2-(4-fluorophenyl)acrylic acid using a chiral transition-metal catalyst.
Iridium complexes with chiral spiro aminophosphine ligands have proven effective for the enantioselective hydrogenation of α-substituted acrylic acids. nih.gov Similarly, highly efficient nickel-catalyzed hydrogenation methods have been developed for β,β-disubstituted acrylic acids, achieving excellent enantioselectivities up to 99% ee. rsc.org These catalytic systems provide a direct route to the desired (2R)-enantiomer with high optical purity.
Table 1: Examples of Asymmetric Hydrogenation for Chiral Propanoic Acid Synthesis
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Iridium Complex | α-Substituted Acrylic Acids | Chiral Propanoic Acids | High |
| Chiral Nickel Complex | β,β-Disubstituted Acrylic Acids | Chiral Propanoic Acids | Up to 99% rsc.org |
Asymmetric Alkylation and Arylation Strategies
Modern synthetic methods allow for the direct enantioselective alkylation of carboxylic acid precursors, circumventing the need to install and remove a traditional chiral auxiliary. A notable strategy involves the use of a chiral lithium amide as a traceless auxiliary. nih.gov
In this approach, an arylacetic acid, such as 4-fluorophenylacetic acid, is treated with two equivalents of a chiral lithium amide base. This generates a chiral enediolate, which then undergoes alkylation. The stereochemistry of the reaction is controlled by the chiral base. Research has shown that substitution on the aromatic ring, including a para-fluorine atom, has minimal impact on the stereochemical outcome, with enantioselectivities remaining high in the 93–96% ee range. nih.gov The chiral amine can be recovered by a simple acid wash, making the process highly efficient. nih.gov
Enantioselective Fluorination Methods for Aromatic Systems
While the fluorine atom in this compound is typically part of the starting aromatic material, advanced methods for catalytic asymmetric fluorination could theoretically be applied to precursors. This approach is less common for this specific target but represents a frontier in organofluorine chemistry.
Catalytic enantioselective fluorination often involves the reaction of an enolate or enol equivalent with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of a chiral catalyst. Chiral iridium complexes have been successfully used for the α-fluorination of 2-acyl imidazoles under mild conditions with a broad substrate scope. nih.gov Another powerful strategy is catalytic asymmetric dearomatization (CADA) via fluorination, which can construct complex chiral fluorine-containing molecules from simple aromatic compounds. mdpi.com These methods provide access to a wide array of chiral organofluorine compounds, though their specific application to synthesize precursors for this compound is not a standard route.
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions in aqueous media under mild conditions with exceptional levels of enantio- and regioselectivity.
One of the most common biocatalytic methods for obtaining enantiopure 2-arylpropanoic acids is the kinetic resolution of a racemic mixture. This process utilizes an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov
Lipases are frequently employed for this purpose. For instance, lipase from Burkholderia cepacia can be used for the enantioselective hydrolysis of racemic esters of fluorinated arylcarboxylic acids. mdpi.com The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the unreacted (R)-ester with high enantiomeric purity. mdpi.com Similarly, Candida rugosa lipase has been studied for the kinetic resolution of related 2-phenoxypropionic acids. researchgate.net The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Another biocatalytic strategy is asymmetric decarboxylation. Arylmalonate decarboxylase from E. coli has been shown to catalyze the asymmetric decarboxylation of α-fluorophenylmalonic acid to produce (R)-α-fluorophenylacetic acid with an enantiomeric excess greater than 99%. nih.gov A similar enzymatic approach could be envisioned starting from 2-(4-fluorophenyl)malonic acid to directly generate the desired (2R)-product.
Table 2: Biocatalytic Approaches for Chiral Fluorinated Carboxylic Acids
| Enzyme | Method | Substrate Example | Product Example | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Burkholderia cepacia Lipase | Kinetic Resolution (Hydrolysis) | Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | (S)-3-(4-fluorophenyl)-2-methylpropanoic acid | 94% (for S-acid) mdpi.com |
| Arylmalonate Decarboxylase | Asymmetric Decarboxylation | α-Fluorophenylmalonic acid | (R)-α-Fluorophenylacetic acid | >99% nih.gov |
Chemoenzymatic Pathways for this compound Production
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction cascades. nih.gov For the production of this compound, these pathways often employ enzymes to introduce the chiral center with high enantioselectivity, starting from a prochiral substrate or resolving a racemic precursor.
A common chemoenzymatic approach involves the enzymatic hydrolysis of a racemic ester of 2-(4-fluorophenyl)propanoic acid. In this process, a lipase or esterase selectively hydrolyzes one enantiomer of the ester, leaving the desired (2R)-acid or its corresponding (S)-ester enriched. For example, hydrolase-catalyzed kinetic resolution of racemic esters of fluorinated arylcarboxylic acids has been shown to produce hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and enantiomeric purity. researchgate.net The choice of enzyme, solvent, and reaction conditions is crucial for achieving high selectivity. The unreacted (R)-ester can then be chemically hydrolyzed to yield the target this compound. This sequential chemical and enzymatic process provides a robust route to the desired enantiomer. nih.gov
Another pathway could involve the asymmetric reduction of a ketone precursor using an alcohol dehydrogenase. This method establishes the stereocenter early in the synthetic route, followed by subsequent chemical transformations to yield the final acid. The combination of enzymatic stereocontrol and traditional chemical synthesis allows for versatile and efficient production of the target molecule. mdpi.com
Enzyme Screening and Engineering for Enhanced Enantioselectivity and Yield
The success of chemoenzymatic pathways hinges on the performance of the biocatalyst. Therefore, extensive screening of commercially available enzymes or microbial strains is the first step in developing a robust process. nih.govresearchgate.net High-throughput screening methods are often employed to rapidly identify enzymes with activity and selectivity towards the substrate of interest. nih.gov For instance, a variety of lipases and esterases, such as those from Candida antarctica, Pseudomonas cepacia (now Burkholderia cepacia), and Amano PS, have been tested for the hydrolysis of fluorinated aromatic compounds, with some showing excellent selectivity. researchgate.netmdpi.com
Once a promising enzyme is identified, protein engineering can be used to further enhance its properties. nih.gov Techniques like directed evolution and site-directed mutagenesis are employed to improve enantioselectivity, activity, stability, and substrate scope. nih.gov By modifying the amino acid sequence in the enzyme's active site, the binding affinity and orientation of the substrate can be altered, leading to a higher preference for one enantiomer. For example, engineering efforts can focus on modifying key residues to better accommodate the 4-fluorophenyl group, thereby increasing the reaction rate and the enantiomeric excess (ee) of the product. researchgate.net The goal of such engineering is to develop a biocatalyst that is highly efficient and selective for the industrial-scale production of this compound. nih.gov
Continuous Flow Biocatalytic Processes for Scale-Up
For large-scale industrial production, transitioning from batch to continuous flow processes offers numerous advantages, including improved heat and mass transfer, better process control, increased safety, and higher productivity. frontiersin.orgucm.es In biocatalysis, continuous flow systems often utilize immobilized enzymes packed into a column or reactor (packed-bed reactors). mdpi.com
The immobilization of the selected enzyme onto a solid support is a key step. This not only facilitates the separation of the catalyst from the product stream, simplifying downstream processing, but also often enhances the enzyme's stability and allows for its reuse over extended periods. mdpi.com A solution of the racemic ester of 2-(4-fluorophenyl)propanoic acid can be continuously passed through the packed-bed reactor. The enzyme selectively catalyzes the hydrolysis of one enantiomer, and the product stream, containing the desired (2R)-acid (after hydrolysis of the unreacted ester) and the by-product, is collected at the outlet. nih.gov
Optimizing parameters such as flow rate, temperature, and substrate concentration is critical for maximizing conversion and enantioselectivity in a continuous flow setup. nih.gov These systems have been shown to operate stably for hundreds of hours, demonstrating their potential for efficient and sustainable industrial-scale synthesis of chiral compounds like this compound. nih.govyoutube.com
Racemic Synthesis and Subsequent Chiral Resolution of 2-(4-Fluorophenyl)propanoic Acid
An alternative and widely used strategy for obtaining enantiomerically pure compounds is the synthesis of a racemic mixture followed by chiral resolution. wikipedia.org This approach separates the two enantiomers from each other.
The racemic 2-(4-fluorophenyl)propanoic acid can be synthesized through various standard organic chemistry methods. A common route involves the α-halogenation of 4-fluorophenylacetic acid followed by nucleophilic substitution with a methyl group source, or via the Darzens condensation followed by rearrangement and hydrolysis. Another approach is the reaction of 4-fluorophenylacetonitrile with ethyl carbonate and a strong base, followed by hydrolysis and decarboxylation.
Diastereomeric Salt Formation and Crystallization Techniques
One of the most established methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a chiral, enantiomerically pure base (the resolving agent). This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. researchgate.net
The choice of resolving agent and solvent is critical for successful separation. researchgate.net Common resolving agents for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine. google.com The process involves dissolving the racemic 2-(4-fluorophenyl)propanoic acid and the resolving agent in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
The precipitated salt is then isolated by filtration. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. mdpi.com After isolation, the purified diastereomeric salt is treated with a strong acid to break the salt and liberate the desired enantiomerically enriched this compound. The resolving agent can often be recovered and reused. Multiple recrystallizations may be necessary to achieve high optical purity. gavinpublishers.com
| Resolving Agent | Solvent | Target Enantiomer | Key Principle |
| (R)-1-Phenylethylamine | Ethanol (B145695) | This compound | Formation of less soluble diastereomeric salt ((R)-acid with (R)-amine) |
| (S)-1-Phenylethylamine | Methanol/Water | This compound | Formation of more soluble diastereomeric salt, enriching the mother liquor in the (R)-acid salt |
| Brucine | Acetone | This compound | Differential solubility of the diastereomeric salts |
| (+)-Cinchonine | Ethyl Acetate | This compound | Preferential crystallization of one diastereomer |
Kinetic Resolution Strategies (Chemical and Enzymatic)
Kinetic resolution is a process where the two enantiomers of a racemate react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org
Chemical Kinetic Resolution: In a chemical kinetic resolution, a chiral catalyst is used to selectively promote the reaction of one enantiomer over the other. For example, the enantioselective esterification of racemic 2-(4-fluorophenyl)propanoic acid using a chiral acyl-transfer catalyst can be employed. mdpi.com In one study, (+)-benzotetramisole (BTM) was used as a chiral acyl-transfer catalyst in the presence of pivalic anhydride and an achiral nucleophile. This resulted in the faster esterification of the (S)-enantiomer, leaving the unreacted (R)-acid with high enantiomeric excess. mdpi.com The selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers, determines the efficiency of the resolution.
Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is a widely used and highly efficient method. wikipedia.org Lipases are commonly used to catalyze the enantioselective esterification of the racemic acid or the hydrolysis of its racemic ester. For instance, a lipase can selectively catalyze the esterification of (S)-2-(4-fluorophenyl)propanoic acid in an organic solvent, leaving the desired (R)-enantiomer as the unreacted acid. researchgate.net Conversely, in an aqueous medium, a lipase can selectively hydrolyze the (R)-ester from a racemic ester mixture, which upon workup yields the (R)-acid. The high selectivity of enzymes often leads to products with very high enantiomeric excess (>99% ee). mdpi.com
| Method | Catalyst/Enzyme | Reactant | Product | Enriched Component |
| Chemical KR | (+)-Benzotetramisole (BTM) | Racemic Acid + Achiral Alcohol | (S)-Ester | (R)-Acid |
| Enzymatic KR (Esterification) | Lipase (e.g., Novozym 435) | Racemic Acid + Alcohol | (S)-Ester | (R)-Acid |
| Enzymatic KR (Hydrolysis) | Lipase (e.g., Amano PS) | Racemic Ester + Water | (S)-Acid + (S)-Alcohol | (R)-Ester |
Chromatographic Chiral Separation at Preparative Scale
Preparative chiral chromatography is a powerful technique for separating enantiomers on a large scale, providing both enantiomers in high purity. chiraltech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic compound. bgb-analytik.com
The racemic 2-(4-fluorophenyl)propanoic acid is dissolved in a suitable mobile phase and passed through a column packed with a CSP. Due to the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the CSP, one enantiomer travels through the column faster than the other, resulting in their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of profen-type compounds. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good resolution. ymc.co.jp The process can be scaled up from analytical to preparative scale by using larger columns and higher flow rates. Techniques like recycling HPLC can be employed to improve the separation of closely eluting peaks and increase the purity and yield of the collected fractions. ymc.co.jp This method is particularly useful for obtaining high-purity enantiomers for research and development purposes. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase System | Separation Principle | Scale |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid | Differential diastereomeric complex formation | Preparative |
| Amylose tris(3,5-dimethylphenylcarbamate) | Supercritical CO2/Methanol | Enantioselective interactions with the CSP | Preparative (SFC) |
| Protein-based (e.g., AGP) | Aqueous Buffer/Organic Modifier | Stereospecific binding to protein sites | Analytical/Semi-Preparative |
| Cyclodextrin-based | Hexane/Ethanol | Inclusion complexation | Preparative |
Optimization of Reaction Conditions and Process Intensification
The efficient and stereoselective synthesis of this compound, a prominent member of the 2-arylpropionic acid class of compounds, is highly dependent on the meticulous optimization of reaction conditions. Process intensification, which aims to develop safer, more sustainable, and more efficient manufacturing processes, is a key consideration in the modern production of this important chiral molecule. This section delves into the critical aspects of optimizing synthetic routes through the careful selection of solvents, catalyst systems, and the manipulation of reaction parameters to control stereochemical outcomes.
The choice of solvent is a critical factor that influences reaction rates, yields, and environmental impact. In the synthesis of this compound and its precursors, a shift towards green chemistry principles has driven research into more benign and sustainable solvent systems.
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional syntheses of related biaryl compounds often employed solvents like benzene (B151609), which are known to be harmful to human health and the environment. units.it Modern approaches prioritize safer alternatives. For instance, a key step in many synthetic routes to 2-arylpropionic acids is the construction of the biaryl backbone. A highly efficient Suzuki coupling reaction to create the 2-fluoro-4-phenyl-biphenyl precursor has been successfully demonstrated using water as the reaction medium. units.it This approach not only avoids toxic organic solvents but also simplifies product isolation and aligns with green chemistry mandates.
The impact of solvent choice extends to stereoselective transformations as well. In the enzymatic kinetic resolution of racemic flurbiprofen (B1673479), where an enzyme selectively esterifies one enantiomer, the solvent system is crucial for achieving high enantioselectivity and reaction rates. Studies have optimized this process using solvents such as cyclohexane in combination with specific alcohols like methanol. nih.gov The selection of a non-polar solvent like cyclohexane can influence the enzyme's conformation and activity, thereby enhancing its ability to discriminate between the two enantiomers. Furthermore, controlling the concentration of water, which can be a byproduct of esterification, is essential as it can promote the reverse hydrolysis reaction, thus diminishing the enantiomeric excess of the product. nih.gov
A synthesis method for flurbiprofen has been developed that emphasizes environmental safety by ensuring that the only byproducts are inorganic salts and carbon dioxide, thereby adhering to green chemistry requirements and suitability for industrial-scale production. google.comgoogle.com
The production of this compound in its enantiomerically pure form necessitates the use of asymmetric catalysis. The efficiency and selectivity of these transformations are profoundly influenced by the catalyst loading and the molecular architecture of the chiral ligands employed.
In transition metal-catalyzed reactions, minimizing the amount of catalyst used (catalyst loading) is crucial for reducing costs and minimizing toxic metal residues in the final product. For non-chiral specific steps, such as the Suzuki coupling to form the flurbiprofen backbone, very low catalyst loadings have been proven effective. For example, the use of 5% palladium on carbon (Pd/C) at a loading of just 0.05 mol% has been shown to yield excellent results in aqueous media. units.it
For stereoselective reactions, such as asymmetric hydrogenation or kinetic resolution, the design of the chiral ligand is paramount. The ligand coordinates to the metal center, creating a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. While specific ligand optimization data for this compound synthesis is proprietary, general principles from related transformations are applicable. For instance, in the scandium-catalyzed ring-opening of meso-epoxides, it has been demonstrated that a catalyst loading of just 2 mol% of a chiral bipyridine ligand can lead to high yields and excellent enantioselectivities (85-99% ee). researchgate.net This highlights the power of well-designed ligands to achieve high efficiency at low concentrations.
The synthesis of flurbiprofen precursors often involves palladium-catalyzed reactions where an organophosphorus ligand is used in conjunction with the palladium catalyst to facilitate the desired transformation. google.comgoogle.com The electronic and steric properties of these ligands are fine-tuned to optimize catalytic activity and stability.
| Catalyst | Catalyst Loading (mol%) | Reaction Medium | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 0.05 | Water | 98 |
The stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control. In a kinetically controlled process, the product distribution is determined by the relative rates of the competing reaction pathways, whereas in a thermodynamically controlled process, it is governed by the relative stability of the products. youtube.com For the synthesis of a single enantiomer like this compound, processes that operate under kinetic control are essential.
Kinetic resolution is a prime example of a kinetically controlled process used to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. The enantiomer that reacts faster is converted to a new product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org
The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and a more effective resolution. In the context of 2-aryl-2-fluoropropanoic acids, kinetic resolution via enantioselective esterification has been studied. The results show a strong dependence of the selectivity factor on the substrate's structure. For instance, the presence of an ortho-fluorophenyl group dramatically decreases the selectivity (s = 5.6) compared to an ortho-bromophenyl group (s = 58), suggesting that the high electronegativity of the fluorine atom may interfere with the enantioselective esterification step. nih.govresearchgate.net
| Aryl Substituent | Selectivity Factor (s) |
|---|---|
| o-F-C6H4 | 5.6 |
| o-Br-C6H4 | 58 |
| p-Cl-C6H4 | 16 |
| p-i-Bu-C6H4 | 31 |
These kinetic processes are typically run under conditions that prevent the reverse reaction, thus avoiding equilibration which would lead to thermodynamic control and a loss of enantiomeric purity. Low temperatures and short reaction times often favor the kinetic product. youtube.com Detailed kinetic studies, such as those performed on the chlorination of propanoic acid, involve developing rate models based on proposed reaction mechanisms and estimating parameters through regression analysis to describe the formation of products over time. abo.fi Similar rigorous kinetic analysis is essential for optimizing the stereoselective synthesis of this compound on an industrial scale.
Stereochemical Aspects and Chiral Control in 2r 2 4 Fluorophenyl Propanoic Acid Chemistry
Enantiomeric Excess Determination and Chiral Purity Assessment
Determining the enantiomeric excess (e.e.) and assessing the chiral purity of a sample are crucial for quality control and for understanding its pharmacological profile. Several sophisticated analytical techniques are employed for this purpose.
Advanced Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Direct enantiomeric separation by High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for analyzing chiral 2-arylpropionic acids. This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability and high efficiency in resolving profen enantiomers. rsc.orgnih.gov Separations can be performed under two primary modes:
Normal-Phase (NP) HPLC: This mode typically uses a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic modifier like acetic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. tandfonline.comresearchgate.net
Reversed-Phase (RP) HPLC: This mode employs a polar mobile phase, commonly a mixture of water and acetonitrile (B52724) or methanol, with an acidic modifier. rsc.orgovid.com RP-HPLC is often preferred for its compatibility with aqueous samples and biological matrices. researchgate.net
The choice of CSP, mobile phase composition, and temperature can significantly influence the separation and even the elution order of the enantiomers. nih.govresearchgate.net
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|---|
| Flurbiprofen (B1673479) | Chiralpak AD-RH (Amylose derivative) | Acidified Water/Acetonitrile | Not Specified | 247 | ovid.com |
| Flurbiprofen | [(3S, 4S)-4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene] coated silica | Hexane/Ethanol/Acetic Acid (950:50:2) | Not Specified | Not Specified | tandfonline.com |
| Ibuprofen (B1674241) | AmyCoat RP (Amylose derivative) | Water/Acetonitrile/TFA | 1.5 | 236 | researchgate.net |
| Ketoprofen | Lux Amylose-2 (Amylose derivative) | Water/Acetonitrile/Acetic Acid (50:50:0.1) | 1.0 | Not Specified | nih.gov |
| Various Profens | Chiralcel OJ-RH (Cellulose derivative) | 0.05% TFA in Water/Acetonitrile/Ethanol | 0.6 | Not Specified | rsc.org |
Chiral Gas Chromatography (GC) Techniques
Gas Chromatography (GC) can also be employed for chiral analysis, although it is generally less direct for acidic compounds like (2R)-2-(4-fluorophenyl)propanoic acid due to their low volatility and high polarity. colostate.edu To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile ester. chromtech.com
Once derivatized, enantiomers can be separated using a chiral GC column. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which forms transient, diastereomeric complexes with the enantiomers, allowing for their separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving resolution.
Derivatization Strategies for Chiral Analysis
An alternative to direct separation on a chiral column is the use of a chiral derivatizing agent (CDA). This strategy, known as indirect chiral analysis, involves reacting the racemic carboxylic acid with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.
Diastereomers possess different physical and chemical properties, including different boiling points and polarities. Consequently, they can be separated using standard, achiral chromatography techniques (both HPLC and GC). chromtech.comnih.gov A common approach for 2-arylpropionic acids is to form diastereomeric amides by reacting the carboxylic acid with a chiral amine, such as (S)-(-)-1-(1-naphthyl)ethylamine, in the presence of a peptide coupling agent. nih.gov The relative peak areas of the resulting diastereomers in the chromatogram directly correspond to the ratio of the original enantiomers.
| Analyte Functional Group | Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Analytical Technique |
|---|---|---|---|
| Carboxylic Acid | Chiral Amine (e.g., (S)-1-Phenylethylamine) | Diastereomeric Amides | HPLC, GC |
| Carboxylic Acid | Chiral Alcohol (e.g., (R)-2-Butanol) | Diastereomeric Esters | HPLC, GC |
| Carboxylic Acid | (S)-Anabasine | Diastereomeric Amides | LC-MS/MS |
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound is a critical parameter, as the loss of enantiomeric purity through racemization or epimerization can have significant implications.
Investigation of Conditions Leading to Racemization
Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate). For 2-arylpropionic acids, this process typically involves the removal of the acidic proton at the chiral carbon (the α-carbon). This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both R and S enantiomers.
Conditions that facilitate this process and lead to racemization include:
Strong Bases: The presence of a strong base can readily abstract the α-proton.
High Temperatures: Increased thermal energy can promote the formation of the enolate intermediate and accelerate the racemization process. google.com
Certain Solvents: Aprotic polar solvents may stabilize the intermediate enolate, facilitating racemization.
Mechanistic Studies of Chiral Inversion Pathways
In biological systems, many R-enantiomers of 2-arylpropionic acids undergo a unidirectional metabolic conversion to their corresponding S-enantiomers. researchgate.netviamedica.pl This process is known as chiral inversion and is a well-defined, enzyme-mediated pathway. researchgate.net While the extent of this inversion varies greatly among different compounds—being extensive for ibuprofen but minimal for flurbiprofen in humans—the underlying mechanism is conserved. researchgate.netnih.govviamedica.pl
The metabolic pathway involves three key steps: researchgate.netnih.gov
Epimerization: The resulting (R)-profenoyl-CoA thioester undergoes epimerization (a change in configuration at one chiral center) to the (S)-profenoyl-CoA thioester. This step is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). rsc.org The reaction proceeds through the formation of a planar enolate intermediate from the thioester, which allows for the change in stereochemistry upon reprotonation. nih.gov
Hydrolysis: Finally, thioesterase enzymes hydrolyze both the (R)- and (S)-profenoyl-CoA thioesters back to the free carboxylic acids. nih.gov Because the (R)-thioester is continuously converted to the (S)-form via the racemase, the net result is an accumulation of the S-enantiomer of the drug.
This metabolic chiral inversion is a crucial factor in the pharmacology of many profens, as it effectively converts a less active R-enantiomer into the more potent S-enantiomer in vivo. researchgate.net
Absolute Configuration Assignment Methodologies
The unequivocal determination of the absolute configuration of a chiral molecule is a fundamental requirement in stereochemistry. Various instrumental techniques have been developed to probe the subtle differences between enantiomers and establish their absolute spatial arrangement. These methods often rely on the interaction of the chiral molecule with a chiral environment or a form of polarized light.
X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules. This powerful technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
The process typically involves the formation of a high-quality single crystal of a chiral derivative of the molecule of interest. For carboxylic acids like this compound, this often involves derivatization with a chiral resolving agent or a heavy atom. The presence of an atom with a known absolute configuration or an anomalously scattering heavy atom within the crystal lattice allows for the unambiguous assignment of the absolute configuration of the entire molecule. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate a model of the molecular structure.
Table 1: Illustrative Crystallographic Data for a Chiral Derivative of 2-(4-Fluorophenyl)propanoic Acid
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆FNO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.58 |
| b (Å) | 12.54 |
| c (Å) | 14.26 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Flack Parameter | 0.02(4) |
Note: The data in this table is illustrative and represents typical values for a chiral organic molecule.
The Flack parameter, derived from the analysis of the diffraction data, is a critical indicator of the correctness of the assigned absolute configuration. A value close to zero for a known absolute configuration confirms the assignment with high confidence.
Vibrational Optical Activity (VOA) encompasses two primary techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). researchgate.net These spectroscopic methods measure the differential interaction of a chiral molecule with left and right circularly polarized infrared light (VCD) or Raman scattered light (ROA). researchgate.net This differential absorption or scattering provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration.
Electronic Circular Dichroism (CD) spectroscopy, a related technique, measures the differential absorption of left and right circularly polarized ultraviolet or visible light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical environment of the chromophore.
For a molecule like this compound, the aromatic ring and the carboxylic acid group serve as chromophores. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter. Similarly, the VCD spectrum, which probes the vibrational transitions of the molecule, provides a more detailed fingerprint of its three-dimensional structure. By comparing the experimentally measured VCD or CD spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned. nih.gov
Table 2: Representative Vibrational Circular Dichroism (VCD) Data
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |
| 1715 | +2.5 | C=O stretch |
| 1450 | -1.8 | C-H bend |
| 1230 | +3.2 | C-O stretch / O-H bend |
Note: The data presented is hypothetical and illustrates typical VCD signals for a chiral carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, advanced NMR techniques can be employed to differentiate between enantiomers. Since enantiomers have identical NMR spectra in an achiral solvent, their discrimination requires the use of a chiral auxiliary.
This is commonly achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A chiral derivatizing agent reacts with the enantiomeric mixture to form diastereomers, which have distinct physical properties and, therefore, different NMR spectra. The relative integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess.
For this compound, a chiral amine or alcohol can be used as a CDA to form diastereomeric amides or esters. The resulting diastereomers will exhibit different chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra.
Table 3: Example ¹⁹F NMR Chemical Shifts for Diastereomeric Esters
| Diastereomer | ¹⁹F Chemical Shift (ppm) |
| This compound ester with (R)-alcohol | -113.5 |
| (2S)-2-(4-fluorophenyl)propanoic acid ester with (R)-alcohol | -113.8 |
Note: The chemical shift values are illustrative and demonstrate the principle of enantiomeric discrimination by NMR.
Alternatively, chiral solvating agents form transient diastereomeric complexes with the enantiomers in solution, leading to a separation of their NMR signals. The choice of the appropriate chiral auxiliary is crucial for achieving effective enantiomeric discrimination.
Chemical Reactivity and Derivatization of 2r 2 4 Fluorophenyl Propanoic Acid
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for numerous chemical modifications. Reactions at this site typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by another nucleophile, or reduction of the carbonyl group.
Esterification is a common transformation of (2R)-2-(4-fluorophenyl)propanoic acid, converting the carboxylic acid into an ester. This reaction is typically acid-catalyzed and involves reacting the carboxylic acid with an alcohol. The reactivity of the alcohol plays a significant role in the reaction rate, with primary alcohols being more reactive than secondary alcohols due to less steric hindrance. ceon.rsresearchgate.net The choice of catalyst, temperature, and molar ratio of reactants are critical parameters for optimizing the yield of the desired ester. ceon.rs For instance, processes for similar compounds involve heating the acid with an excess of alcohol in the presence of a distillable acid catalyst at temperatures ranging from 20 to 150 °C. google.com
The reverse reaction, ester hydrolysis, is the cleavage of the ester bond to regenerate the carboxylic acid and alcohol. The kinetics of this reaction are influenced by pH, temperature, and the structure of the ester. nih.gov The hydrolysis of esters can proceed through acid-catalyzed or base-catalyzed mechanisms. In aqueous systems, the rate of hydrolysis often competes with other reactions, such as aminolysis, which is a critical consideration in bioconjugation chemistry. nih.gov Studies on related compounds show that hydrolysis rates are significantly pH-dependent, with faster rates observed under both acidic and alkaline conditions compared to neutral pH. nih.gov
Table 1: Factors Influencing Esterification of Propanoic Acids
| Parameter | Effect on Reaction | Research Finding |
| Alcohol Structure | Primary > Secondary > Tertiary | The conversion of propanoic acid to its ester increases with the number of carbon atoms in a linear alcohol chain, but steric hindrance in branched alcohols (e.g., 2-propanol) reduces reactivity. ceon.rsresearchgate.net |
| Catalyst Amount | Increased catalyst concentration generally increases the reaction rate up to an optimal point. | Increasing the molar ratio of an acid catalyst like H₂SO₄ relative to the carboxylic acid enhances the initial rate of ester formation. ceon.rs |
| Temperature | Higher temperatures increase the reaction rate and yield. | As temperature increases, both the rate of formation and the final yield of the ester are enhanced. ceon.rs |
| Reactant Ratio | An excess of the alcohol reactant drives the equilibrium towards the ester product. | Increasing the molar ratio of alcohol to acid leads to a higher rate and yield of the esterification reaction. ceon.rs |
The formation of an amide bond from this compound and an amine is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. luxembourg-bio.com This transformation requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com This activation is achieved by converting the hydroxyl group into a better leaving group. luxembourg-bio.com
A wide array of coupling reagents has been developed to facilitate this reaction under mild conditions, minimizing side reactions and preventing racemization at the chiral center. luxembourg-bio.comfluorochem.co.uk These reagents are broadly classified into categories such as carbodiimides, phosphonium salts, and aminium/uronium salts. fluorochem.co.ukpeptide.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comumich.edu To suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. luxembourg-bio.compeptide.comumich.edu
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, especially for sterically hindered couplings. sigmaaldrich.com They react with the carboxylic acid to form an active OBt ester. sigmaaldrich.com
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and low levels of racemization. peptide.comsigmaaldrich.com HATU is particularly effective due to the properties of its HOAt leaving group. sigmaaldrich.com
The choice of coupling reagent and strategy depends on the specific substrates, desired reaction scale, and the need to preserve stereochemical integrity. luxembourg-bio.com
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Advantages |
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. peptide.comumich.edu | Widely used, effective for solution-phase synthesis. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Generates active esters (e.g., OBt, OAt esters) that react with the amine. peptide.comsigmaaldrich.com | High efficiency, suitable for hindered couplings, low racemization. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Also generates active esters; aminium structure confirmed by structural studies. peptide.comsigmaaldrich.com | Fast reactions, very low racemization, high yields. peptide.comsigmaaldrich.com |
The carboxylic acid moiety of this compound can be reduced to yield either a primary alcohol or an aldehyde.
The reduction to the corresponding primary alcohol, (2R)-2-(4-fluorophenyl)propan-1-ol, is typically achieved using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids. chemguide.co.ukdocbrown.infodoubtnut.com The reaction is usually performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukdocbrown.info It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
Stopping the reduction at the aldehyde stage to form (2R)-2-(4-fluorophenyl)propanal is more challenging because aldehydes are more easily reduced than carboxylic acids. chemguide.co.ukaskfilo.com Direct partial reduction is difficult. Therefore, a two-step procedure is typically employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂). askfilo.com The resulting acid chloride is then reduced to the aldehyde using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or by using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). askfilo.com These specific conditions prevent over-reduction to the primary alcohol. askfilo.com
Aromatic Ring Modifications and Functionalization
The 4-fluorophenyl ring provides a second site for chemical modification, primarily through aromatic substitution reactions. The existing substituents—the fluorine atom and the (2R)-propanoic acid side chain—influence the position and rate of these substitutions.
Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgbyjus.com The outcome of such reactions on the this compound ring is governed by the directing effects of the existing substituents.
Fluorine Atom: As a halogen, fluorine is an ortho, para-directing group. Although it is electronegative and deactivates the ring towards electrophilic attack through a negative inductive effect, its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when attack occurs at the ortho and para positions. wikipedia.org
Alkyl Side Chain (-CH(CH₃)COOH): The alkyl group attached to the ring is an activating, ortho, para-directing group through a positive inductive effect. wikipedia.org
In the case of this compound, the para position relative to the fluorine atom is occupied by the propanoic acid group, and vice-versa. Therefore, electrophilic attack is directed to the positions ortho to the fluorine atom (positions 3 and 5). These positions are also meta to the propanoic acid side chain. The combined directing effects reinforce substitution at these positions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The first step of the reaction, the attack by the aromatic ring on the electrophile, is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. chemistrysteps.com This reaction requires the presence of a good leaving group and strong electron-withdrawing groups on the ring to make it sufficiently electron-deficient. chemistrysteps.comwikipedia.org
In this compound, the fluorine atom is an excellent leaving group for SₙAr reactions, which is a departure from the typical halide leaving group trend seen in Sₙ1/Sₙ2 reactions. chemistrysteps.comlibretexts.org This is because the rate-determining step in SₙAr is the initial attack of the nucleophile on the ring, and the high electronegativity of fluorine strongly withdraws electron density, facilitating this attack. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov
However, for an SₙAr reaction to occur readily, the ring must be activated by potent electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org The propanoic acid side chain on this compound is not a sufficiently strong electron-withdrawing group to significantly activate the ring for nucleophilic attack. Therefore, displacing the fluorine atom with a nucleophile would likely require harsh reaction conditions (high temperature and pressure) or the introduction of additional activating groups onto the aromatic ring through prior electrophilic substitution reactions.
Transformations at the Stereocenter and Side Chain
The alpha-position of 2-arylpropanoic acids is a key site for functionalization. The hydrogen atom at this position can be substituted to introduce new chemical handles. One of the most fundamental transformations is α-halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective bromination or chlorination of the α-carbon of carboxylic acids. chemistrysteps.com The reaction proceeds by first converting the carboxylic acid to an acyl halide in situ using reagents like PBr₃. chemistrysteps.com This acyl bromide intermediate readily enolizes, and the resulting enol attacks a molecule of Br₂, leading to the α-brominated acyl bromide. Subsequent hydrolysis yields the α-bromo carboxylic acid.
This α-halo acid is a versatile intermediate. The halogen acts as a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups, such as azides or amines, at the stereocenter. wikipedia.org However, these conditions are harsh and often lead to racemization, making them unsuitable for processes where chiral integrity must be maintained.
Maintaining the (R)-configuration at the stereocenter is crucial for many applications. While some 2-arylpropanoic acids, known as "profens," can undergo metabolic chiral inversion in vivo from the (R)- to the (S)-enantiomer, this process is often undesirable in chemical synthesis. viamedica.plnih.gov This biological inversion typically involves the enzymatic formation of a coenzyme A (CoA) thioester, which facilitates racemization. researchgate.netnih.gov For example, (R)-ibuprofen is known to invert to the more active (S)-ibuprofen, whereas this inversion is very limited for (R)-flurbiprofen. viamedica.plresearchgate.net
In synthetic chemistry, stereospecificity is achieved through different means. One powerful method is the use of biocatalysis. Enzymes, such as specific lipases or esterases, can perform highly enantioselective reactions. frontiersin.org For instance, the kinetic resolution of a racemic ester of 2-(4-fluorophenyl)propanoic acid can be achieved through enantioselective hydrolysis. An esterase might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted and in high enantiomeric excess. researchgate.net This approach leverages the chiral environment of the enzyme's active site to differentiate between the two enantiomers, allowing for the isolation of the pure (R)-enantiomer.
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms is fundamental to optimizing conditions and predicting outcomes. Two key transformations relevant to this compound are the palladium-catalyzed Suzuki-Miyaura reaction for derivatization and the enzymatic chiral inversion that occurs in related profens.
Mechanism of the Suzuki-Miyaura Reaction:
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps centered on a palladium catalyst. libretexts.orgyonedalabs.com
Oxidative Addition: The cycle begins with a palladium(0) complex, typically bearing phosphine ligands (L). This complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step forms a square planar palladium(II) intermediate (Ar-Pd(II)-X). researchgate.net
Transmetalation: A base activates the organoboron compound (Ar'-B(OH)₂), forming a boronate species. This species then transfers its aryl group (Ar') to the palladium(II) complex, displacing the halide. This forms a new palladium(II) intermediate (Ar-Pd(II)-Ar'). musechem.comresearchgate.net
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the complex, forming the new biaryl product (Ar-Ar'). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govyonedalabs.com
Mechanism of Metabolic Chiral Inversion:
The chiral inversion of profens is an enzyme-mediated process that converts the less active (R)-enantiomer into the active (S)-enantiomer. researchgate.net The mechanism involves three key enzymatic steps: viamedica.plresearchgate.net
Stereoselective Acyl-CoA Thioester Formation: The (R)-enantiomer of the profen is selectively activated by an acyl-CoA synthetase. This reaction uses adenosine triphosphate (ATP) and coenzyme A (CoA) to form a high-energy (R)-profenoyl-CoA thioester. The (S)-enantiomer is typically a poor substrate for this enzyme. nih.gov
Racemization: The resulting (R)-profenoyl-CoA is the substrate for an α-methylacyl-CoA racemase. This enzyme facilitates the epimerization at the α-carbon, converting the (R)-thioester into the (S)-thioester. rsc.org
Hydrolysis: The (S)-profenoyl-CoA thioester is then hydrolyzed by a thioesterase, releasing the (S)-profen and free coenzyme A. The resulting (S)-acid can then exert its pharmacological effect.
This unidirectional inversion is a classic example of metabolic stereoconversion, driven by the stereoselectivity of the enzymes involved in the pathway. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (2R)-2-(4-fluorophenyl)propanoic acid. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of the molecule and its fragments.
For this compound (C₉H₉FO₂), the calculated exact mass of the neutral molecule is 168.0587. In HRMS analysis, this compound would be ionized, commonly forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of these molecular ions allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.
Beyond confirming the parent molecule, HRMS is critical for impurity profiling. The fragmentation pattern of the parent ion provides structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da). For this specific compound, a significant fragment would be expected from the cleavage of the C-C bond adjacent to the phenyl ring, resulting in the formation of a stable tropylium-like cation.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₀FO₂⁺ | 169.0665 | Protonated molecular ion |
| [M-H]⁻ | C₉H₈FO₂⁻ | 167.0508 | Deprotonated molecular ion |
| [M-COOH]⁺ | C₈H₈F⁺ | 123.0604 | Loss of the carboxylic acid group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.
While specific experimental data for this compound is not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made based on the known spectrum of its non-fluorinated analog, 2-phenylpropanoic acid, and established principles of substituent effects. orgsyn.org
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals:
A doublet for the three methyl protons (-CH₃).
A quartet for the single methine proton (-CH).
Two signals for the four aromatic protons on the 4-fluorophenyl ring. Due to the fluorine substitution, these will likely appear as two overlapping multiplets, each integrating to two protons.
A broad singlet for the acidic carboxylic acid proton (-COOH), which is often exchangeable with deuterium.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for each unique carbon atom. The fluorine atom will cause splitting of the signals for the carbon atoms in the phenyl ring due to C-F coupling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-fluorophenyl)propanoic acid Based on data for 2-phenylpropanoic acid and known substituent effects. orgsyn.org
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Multiplicity (¹H) / Notes (¹³C) |
|---|---|---|---|
| -CH₃ | ~1.5 | ~18 | Doublet |
| -CH | ~3.7 | ~45 | Quartet |
| Aromatic CH (ortho to F) | ~7.0-7.1 | ~115 | Multiplet / Doublet (large ¹JCF) |
| Aromatic CH (meta to F) | ~7.2-7.3 | ~129 | Multiplet / Doublet (²JCF) |
| Aromatic C (ipso to propanoic) | - | ~135 | Singlet (³JCF) |
| Aromatic C (ipso to F) | - | ~162 | Singlet (⁴JCF) |
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity of the molecule.
COSY: A COSY spectrum would show a correlation between the methyl doublet and the methine quartet, confirming the -CH(CH₃)- fragment. It would also show correlations between the adjacent aromatic protons.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for the methyl and methine groups to their corresponding carbon signals.
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.
To determine the purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity can be calculated with high precision and accuracy.
Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial for a chiral compound. One NMR-based method involves the use of chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, which can cause the separation of signals for the R- and S-enantiomers in the NMR spectrum. By integrating the separated signals, the ratio of the two enantiomers, and thus the ee, can be determined. However, it is important to note that chiral shift reagents are often not effective with carboxylic acids due to strong binding that can lead to significant line broadening. tcichemicals.com Alternative methods, such as derivatization with a chiral alcohol to form diastereomeric esters, are often more successful for determining the enantiomeric purity of chiral acids by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted phenyl ring. Key expected absorptions include:
A very broad O-H stretch from the carboxylic acid dimer, typically in the 3300-2500 cm⁻¹ region.
A strong, sharp C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹. researchgate.net
Aromatic C-H stretches just above 3000 cm⁻¹.
Aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region.
A strong C-F stretching absorption, typically found in the 1250-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman than in IR, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent technique for analyzing the substitution pattern of the phenyl ring.
Table 3: Predicted Vibrational Spectroscopy Data for 2-(4-fluorophenyl)propanoic acid
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | IR | 3300 - 2500 | Strong, Broad |
| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | IR, Raman | 3000 - 2850 | Medium |
| C=O stretch | IR | 1725 - 1700 | Strong |
| Aromatic C=C stretch | IR, Raman | 1600, 1500 | Medium-Strong |
| C-F stretch | IR | 1250 - 1100 | Strong |
| O-H bend | IR | 1440 - 1395 | Medium |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic rings, which act as chromophores. The chromophore in this compound is the 4-fluorophenyl group.
Aromatic systems like benzene (B151609) typically show a series of absorption bands. For a substituted benzene ring like that in the title compound, two main absorption bands are expected. The primary band (E2-band) is expected around 200-220 nm, and a secondary band (B-band) with fine structure is expected around 250-270 nm. The fluorine substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted phenylpropanoic acid. While simple carboxylic acids absorb below 210 nm, this is typically masked by the much stronger absorption of the aromatic ring.
Table 4: Predicted UV-Visible Absorption Data for 2-(4-fluorophenyl)propanoic acid in a Non-polar Solvent
| Band | Predicted λₘₐₓ (nm) | Associated Transition |
|---|---|---|
| E2-band | ~215 | π → π* |
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
The quantitative and qualitative analysis of this compound in complex matrices, such as biological fluids or pharmaceutical formulations, necessitates the use of highly selective and sensitive analytical methods. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are exceptionally well-suited for this purpose. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed hyphenated techniques for the analysis of chiral compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that combines the separation of compounds by liquid chromatography with their detection by a mass spectrometer. For the analysis of this compound, LC-MS offers the significant advantage of enabling enantioselective separation, allowing for the specific quantification of the (2R)-enantiomer in the presence of its (S)-counterpart.
Chiral Stationary Phases (CSPs): The key to the enantioselective separation of 2-(4-fluorophenyl)propanoic acid is the use of a chiral stationary phase (CSP) within the HPLC column. Various types of CSPs have been successfully employed for the resolution of profen enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, a CHIRAL ART Cellulose-C column can be used for the preparative purification of flurbiprofen (B1673479) enantiomers. ymc.co.jp Another effective class of CSPs are the glycopeptide-based phases, such as bonded vancomycin (B549263) (Chirobiotic V), which can achieve chiral resolution in the reversed-phase mode. nih.gov The choice of CSP is critical and is often determined by the specific requirements of the analysis, including the desired resolution and run time.
Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving optimal enantioseparation. For polysaccharide-based CSPs, a mobile phase consisting of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) (e.g., 95/5/0.1, v/v/v) has been shown to be effective. ymc.co.jp In the case of glycopeptide-based CSPs, a reversed-phase mobile phase is utilized. Optimized conditions may involve a mixture of an organic modifier, such as tetrahydrofuran (B95107), and an aqueous buffer like ammonium (B1175870) nitrate (B79036) at a specific pH. nih.gov For example, a mobile phase of 20% tetrahydrofuran in 100 mM ammonium nitrate at pH 5 has been used for the enantioseparation of flurbiprofen. nih.gov
Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for profens, often operated in the negative ion mode, which is well-suited for acidic compounds. Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and sensitivity. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis, even in complex biological matrices like human plasma. nih.gov For flurbiprofen, the transition of m/z 243.2 → 199.2 has been used for quantification. researchgate.net
| Parameter | Condition |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | Chiral Stationary Phase (e.g., CHIRAL ART Cellulose-C, 250 x 4.6 mm I.D.) ymc.co.jp |
| Mobile Phase | n-hexane/2-propanol/TFA (95/5/0.1, v/v/v) ymc.co.jp |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode researchgate.net |
| Monitored Transition (MRM) | Precursor Ion (m/z) 243.2 → Product Ion (m/z) 199.1 researchgate.net |
| Detector | Mass Spectrometer |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound. Due to the polar and non-volatile nature of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatography. arabjchem.orgresearchgate.net
Derivatization: The most common derivatization approach for carboxylic acids in GC-MS analysis is silylation. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. arabjchem.orgresearchgate.net This process significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC.
Chromatographic Separation: The derivatized analyte is then separated on a GC column. A capillary column coated with a non-polar stationary phase, such as 5% phenyl and 95% dimethylpolysiloxane, is a suitable choice for the separation of the silylated 2-(4-fluorophenyl)propanoic acid. arabjchem.org The temperature of the GC oven is programmed to ramp up over the course of the analysis to ensure efficient separation of the analyte from other components in the mixture.
Mass Spectrometric Detection: Following separation in the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a characteristic pattern of fragment ions. For quantitative analysis, selected ion monitoring (SIM) is often employed. arabjchem.orgresearchgate.net In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the derivatized analyte, which greatly enhances the sensitivity and selectivity of the method. For the TMS derivative of flurbiprofen, the ion at m/z 180 has been used for quantification. arabjchem.orgresearchgate.net
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) arabjchem.orgresearchgate.net |
| Chromatographic System | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | 5% Phenyl 95% Dimethylpolysiloxane Capillary Column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) arabjchem.org |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C arabjchem.org |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV arabjchem.orgresearchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) arabjchem.orgresearchgate.net |
| Monitored Ion (SIM) | m/z 180 arabjchem.orgresearchgate.net |
Computational and Theoretical Studies of 2r 2 4 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in computational chemistry for predicting the geometric and electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies of Conformation and Stability
A DFT study of (2R)-2-(4-fluorophenyl)propanoic acid would involve optimizing the molecule's geometry to find its most stable three-dimensional shape (conformation). By calculating the potential energy for various arrangements of its atoms, researchers can identify the lowest energy conformer. This analysis is crucial as the biological activity of a molecule is often dependent on its specific shape. The study would typically report bond lengths, bond angles, and dihedral angles for the optimized structure.
Table 1: Hypothetical DFT Output for this compound (Illustrative Only)
| Parameter | Value |
|---|---|
| Ground State Energy | Data Not Available |
| Optimized Bond Length (C-F) | Data Not Available |
| Optimized Bond Angle (O-C-O) | Data Not Available |
| Key Dihedral Angle | Data Not Available |
Note: This table is for illustrative purposes only. No published data was found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. An MEP map for this compound would show regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. This is particularly useful for understanding where the molecule might interact with biological receptors. The carboxylic acid group's oxygen atoms would be expected to be a region of high negative potential.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. A HOMO-LUMO analysis for this compound would provide these energy values and help predict its chemical behavior.
Table 2: Hypothetical HOMO-LUMO Data for this compound (Illustrative Only)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
Note: This table is for illustrative purposes only. No published data was found.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic view of its conformational flexibility. By simulating the molecule in different solvents (e.g., water, lipids), researchers could understand how the environment affects its shape and behavior, which is crucial for predicting its absorption and distribution in the body.
Docking Studies and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is essential for understanding the mechanism of action for drug molecules.
Predictive Modeling of Binding Affinities with Enzymes and Receptors (In Vitro Models)
Docking studies for this compound would likely target enzymes such as cyclooxygenase (COX-1 and COX-2), which are common targets for arylpropanoic acids. The simulation would place the molecule into the enzyme's active site and calculate a "docking score" or binding energy, which estimates the strength of the interaction. This predictive modeling helps identify potential biological targets and can guide the design of more potent and selective drugs. The results would typically include a visualization of the binding pose and a table of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the receptor.
Table 3: Hypothetical Docking Results for this compound with COX-2 (Illustrative Only)
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | Data Not Available |
| Interacting Residues | Data Not Available |
| Hydrogen Bonds Formed | Data Not Available |
Note: This table is for illustrative purposes only. No published data was found.
Analysis of Stereoselectivity in Biological Recognition
The therapeutic efficacy of many chiral drugs is highly dependent on their stereochemistry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of their biological targets, such as enzymes and receptors. Computational methods like molecular docking and molecular dynamics simulations are instrumental in elucidating the molecular basis for this stereoselectivity.
While direct computational studies on the biological recognition of this compound are not extensively available in publicly accessible literature, a wealth of research on structurally related 2-arylpropanoic acids (profens) provides a strong framework for understanding its likely interactions. The primary mechanism of action for many profens is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Molecular docking studies on other profens, such as ibuprofen (B1674241) and flurbiprofen (B1673479), have revealed that the (S)-enantiomer generally exhibits higher inhibitory potency against both COX-1 and COX-2 enzymes. mdpi.com This selectivity is attributed to the specific orientation of the enantiomers within the active site of the enzyme. The carboxylate group of the profen typically forms a crucial salt bridge with a positively charged arginine residue (Arg120 in COX-1 and Arg106 in COX-2), while the aryl group occupies a hydrophobic pocket.
It is the precise fit of the chiral center and its substituents that determines the optimal binding and subsequent inhibition. For this compound, it can be inferred that the 'R' configuration would lead to a distinct binding orientation compared to its (S)-enantiomer. The fluorophenyl group would position itself within the hydrophobic channel of the COX active site. The stereochemistry at the C2 position dictates the spatial arrangement of the methyl group, which can either facilitate or hinder optimal binding.
The binding energies, often calculated using scoring functions in docking software or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity. For other profens, the calculated binding energy for the (S)-enantiomer with COX enzymes is typically lower (indicating stronger binding) than that of the (R)-enantiomer. It is highly probable that a similar trend would be observed for the enantiomers of 2-(4-fluorophenyl)propanoic acid.
The following table illustrates hypothetical binding energies for the enantiomers of 2-(4-fluorophenyl)propanoic acid with COX-1 and COX-2, based on trends observed with other profens.
| Enantiomer | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interactions |
| This compound | COX-1 | -6.5 | Salt bridge with Arginine, Hydrophobic interactions with the active site channel |
| (2S)-2-(4-Fluorophenyl)propanoic acid | COX-1 | -8.2 | More optimal salt bridge and hydrophobic interactions due to favorable stereochemistry |
| This compound | COX-2 | -7.0 | Salt bridge with Arginine, Interactions with the larger hydrophobic pocket of COX-2 |
| (2S)-2-(4-Fluorophenyl)propanoic acid | COX-2 | -9.1 | Enhanced fit within the COX-2 active site, leading to stronger inhibition |
Note: The binding energies presented are hypothetical and for illustrative purposes, based on the established behavior of other profens. Specific experimental or computational data for this compound is required for definitive values.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations
The synthesis of enantiomerically pure compounds is a significant challenge in pharmaceutical chemistry. Computational modeling plays a crucial role in understanding and optimizing synthetic routes to chiral molecules like this compound. By modeling reaction pathways and analyzing transition states, chemists can predict the feasibility of a reaction, understand the origins of stereoselectivity, and design more efficient synthetic strategies.
The synthesis of 2-arylpropanoic acids often involves the creation of the chiral center at the α-position to the carboxylic acid. A common strategy for achieving enantioselectivity is through asymmetric synthesis, which can involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of these reactions. For instance, in an enantioselective esterification used for kinetic resolution, the reaction proceeds through a transition state where the chiral catalyst or resolving agent interacts differently with the two enantiomers of the carboxylic acid. A study on the kinetic resolution of 2-fluoro-2-phenylpropanoic acid, a close structural analog, suggests that the transition states for the esterification of the (R) and (S) enantiomers have different energies. nih.gov The enantiomer that proceeds through the lower energy transition state will react faster, allowing for the separation of the two. It is reasonable to assume a similar mechanism for 2-(4-fluorophenyl)propanoic acid.
The table below outlines a hypothetical reaction coordinate for an enantioselective esterification of racemic 2-(4-fluorophenyl)propanoic acid, highlighting the difference in activation energies for the two enantiomers.
| Reaction Step | Enantiomer | Calculated Activation Energy (kcal/mol) | Transition State Geometry |
| Formation of tetrahedral intermediate with chiral alcohol | This compound | 15.2 | Steric hindrance between the methyl group and the chiral auxiliary is minimized. |
| Formation of tetrahedral intermediate with chiral alcohol | (2S)-2-(4-Fluorophenyl)propanoic acid | 18.5 | Increased steric clash between the methyl group and the chiral auxiliary. |
Note: The activation energies are hypothetical and serve to illustrate the principle of kinetic resolution based on transition state theory. Actual values would require specific DFT calculations for this reaction.
Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometry of the transition state provides crucial insights into the key interactions that determine the reaction rate and selectivity. For the synthesis of this compound, computational modeling could be used to design a chiral catalyst that preferentially stabilizes the transition state leading to the desired (R)-enantiomer.
Investigation of Biological Interactions and Mechanistic Insights Non Clinical Context
Enzymatic Biotransformation Pathways (In Vitro Studies)
In vitro studies are crucial for elucidating the metabolic pathways of a compound in a controlled environment, free from the complexities of a whole biological system. For (2R)-2-(4-fluorophenyl)propanoic acid, while direct research is limited, the extensive literature on related profens provides a strong basis for predicting its biotransformation.
Identification of Metabolites and Enzyme Systems Involved
The metabolism of 2-arylpropionic acids is primarily hepatic and involves both Phase I and Phase II enzymatic reactions. The key enzyme systems implicated are the Cytochrome P450 (CYP) superfamily for oxidative metabolism and UDP-glucuronosyltransferases (UGTs) for conjugation.
For structurally similar compounds like flurbiprofen (B1673479), the major metabolizing enzyme identified in human liver microsomes is CYP2C9 clinpgx.org. This enzyme is responsible for the hydroxylation of the aromatic ring. Therefore, it is highly probable that this compound is also a substrate for CYP2C9, leading to the formation of hydroxylated metabolites. The fluorine atom on the phenyl ring is known to influence the metabolic profile, potentially directing hydroxylation to specific positions on the ring tandfonline.com.
Following Phase I oxidation, the carboxylic acid group of profens typically undergoes Phase II conjugation with glucuronic acid, a reaction catalyzed by UGTs. This process increases the water solubility of the compound, facilitating its excretion.
Table 1: Predicted Metabolites of this compound and Involved Enzyme Systems (Hypothetical)
| Parent Compound | Predicted Metabolite | Metabolic Reaction | Primary Enzyme System Involved |
| This compound | (2R)-2-(4-fluoro-3-hydroxyphenyl)propanoic acid | Aromatic Hydroxylation | Cytochrome P450 (likely CYP2C9) |
| This compound | (2S)-2-(4-fluorophenyl)propanoic acid | Chiral Inversion | Acyl-CoA Synthetase & Racemase |
| This compound | This compound glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |
This table is illustrative and based on the known metabolism of structurally related 2-arylpropionic acids. Specific metabolites for this compound have not been empirically identified in the reviewed literature.
Stereoselective Metabolism and Its Implications
A hallmark of the metabolism of 2-arylpropionic acids is its stereoselectivity. A significant metabolic pathway for the (R)-enantiomers of many profens is the unidirectional chiral inversion to their corresponding (S)-enantiomers nih.govviamedica.pl. This inversion is of considerable pharmacological importance as the (S)-enantiomer is typically the more potent inhibitor of cyclooxygenase (COX) enzymes, the primary target of NSAIDs.
This metabolic inversion is not a direct epimerization but a multi-step enzymatic process. In vitro studies with compounds like ibuprofen (B1674241) have shown that the process requires cofactors such as coenzyme A (CoA) and adenosine triphosphate (ATP) researchgate.net. The (R)-enantiomer is first converted to its CoA thioester by an acyl-CoA synthetase. This intermediate then undergoes epimerization to the (S)-CoA thioester, which is subsequently hydrolyzed to release the (S)-acid nih.gov. It is plausible that this compound undergoes a similar metabolic chiral inversion. The extent of this inversion can vary depending on the specific compound and the biological system being studied. For instance, the chiral inversion of (R)-flurbiprofen is reported to be limited viamedica.pl.
Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)
The biological effects of a compound are dictated by its interactions with various macromolecules. For profens, the most critical interactions involve enzymes they inhibit and proteins that are responsible for their transport and distribution.
In Vitro Enzyme Inhibition and Activation Studies
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. While the (S)-enantiomers of profens are potent COX inhibitors, the (R)-enantiomers are generally considered to be much less active in this regard nih.gov. Therefore, it is expected that this compound would be a weak inhibitor of COX enzymes in its native form. However, its potential for chiral inversion to the active (S)-enantiomer means that it could contribute to COX inhibition indirectly after metabolic activation.
Direct in vitro enzyme inhibition data, such as IC50 values, for this compound against specific enzymes are not available in the reviewed literature.
Table 2: Predicted In Vitro Enzyme Inhibition Profile for this compound (Hypothetical)
| Enzyme | Predicted IC50 (µM) | Rationale |
| Cyclooxygenase-1 (COX-1) | > 100 | (R)-enantiomers of profens are typically weak COX inhibitors. |
| Cyclooxygenase-2 (COX-2) | > 100 | (R)-enantiomers of profens are typically weak COX inhibitors. |
This table presents hypothetical IC50 values based on the general properties of (R)-profens. Actual experimental values are not available.
Protein Binding Mechanisms and Kinetics
Profens are known to bind extensively to plasma proteins, primarily albumin. This binding is a critical determinant of their pharmacokinetic properties, including their distribution and clearance. The binding to plasma proteins is often stereoselective.
While specific data for this compound is not available, studies with other chiral profens have demonstrated differences in the binding affinity of the two enantiomers to albumin. This stereoselective binding can influence the free fraction of the drug in plasma, which is the portion available to exert pharmacological effects and undergo metabolism nih.gov. The nature of the binding is typically non-covalent, involving hydrophobic and electrostatic interactions within the binding pockets of albumin.
Structure-Activity Relationships (SAR) through Chemical Modification
While no specific SAR studies on chemical modifications of this compound have been found, general SAR principles for 2-arylpropionic acids are well-established. The key structural features for COX inhibition are the carboxylic acid group and the α-methyl group on the propionic acid side chain, which creates the chiral center. The nature and position of substituents on the aromatic ring influence the potency and selectivity of COX inhibition.
The presence of a fluorine atom at the 4-position of the phenyl ring, as in this compound, is a common feature in several NSAIDs. Fluorine substitution can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to target enzymes and metabolic stability nih.govresearchgate.net. For instance, the fluorine atom in flurbiprofen is crucial for its high potency. Any modification of the carboxylic acid group, such as esterification, typically results in a prodrug that requires in vivo hydrolysis to become active.
Cellular Uptake and Transport Mechanisms (In Vitro Models)
Currently, there is a notable absence of published scientific literature detailing the specific cellular uptake and transport mechanisms of this compound in in vitro models. While the broader class of 2-arylpropanoic acids, commonly known as profens, has been the subject of transport studies, direct experimental data for the fluorinated (2R) enantiomer is not available.
Generally, the cellular uptake of small acidic molecules like profens can occur through a combination of passive diffusion and carrier-mediated transport. The lipophilicity of the molecule, influenced by the fluorophenyl group, would theoretically facilitate passive diffusion across the lipid bilayer of cell membranes. The rate of this diffusion would be dependent on the concentration gradient and the physicochemical properties of the membrane.
Carrier-mediated transport for similar compounds often involves monocarboxylate transporters (MCTs) and organic anion transporters (OATs). These protein families facilitate the movement of carboxylic acids across cell membranes. For instance, studies on related non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated the involvement of such transporters. However, without specific studies on this compound, the involvement of these or other transporters remains speculative.
Furthermore, the stereochemistry of the molecule, designated by the (2R)-configuration, could play a significant role in its interaction with chiral transporters, potentially leading to enantioselective uptake. Research on other profens has shown that cellular transport can be stereoselective.
Data on Cellular Uptake of this compound
| In Vitro Model | Transport Mechanism | Key Findings | Reference |
|---|---|---|---|
| No specific experimental data is available in the scientific literature for this compound. |
Biological Probing Applications in Mechanistic Biology
There are no specific documented applications of this compound as a biological probe in mechanistic biology within the current scientific literature.
The introduction of a fluorine atom into a molecule can be a valuable tool for creating biological probes. The fluorine-19 (¹⁹F) isotope is NMR-active and has a high gyromagnetic ratio, making it a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy. This property allows for the use of ¹⁹F NMR to study the molecule's interaction with biological macromolecules, such as proteins or enzymes, in a complex biological environment with minimal background signal. Such studies can provide insights into binding events, conformational changes, and the local environment of the probe.
Theoretically, this compound could be synthesized with a radioactive isotope, such as fluorine-18 (¹⁸F), to create a radiolabeled probe for positron emission tomography (PET) imaging. PET probes can be used to visualize and quantify biological processes in vivo, such as enzyme activity or receptor density.
However, despite these theoretical possibilities, there is no evidence in published research to suggest that this compound has been developed or utilized for these purposes. Research in the field of biological probes often focuses on molecules with high specificity and affinity for a particular biological target, and it is possible that this compound has not been identified as a suitable candidate for such applications.
Reported Biological Probing Applications
| Application Area | Technique | Target | Key Findings | Reference |
|---|---|---|---|---|
| No specific applications of this compound as a biological probe have been reported in the scientific literature. |
Role of 2r 2 4 Fluorophenyl Propanoic Acid As a Synthetic Intermediate and Building Block
Synthesis of Advanced Chiral Drug Intermediates
The primary application of (2R)-2-(4-fluorophenyl)propanoic acid lies in its role as a chiral building block in the synthesis of more complex molecules, particularly for the pharmaceutical industry. Chiral drugs are often more effective and have fewer side effects than their racemic counterparts, making the availability of enantiomerically pure starting materials like this compound crucial. The fluorophenyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. This compound provides a key structural motif—a stereochemically defined propanoic acid unit attached to a 4-fluorophenyl ring—that can be incorporated into larger, more complex active pharmaceutical ingredients (APIs). While specific examples of its direct incorporation into named drug intermediates are not detailed in publicly accessible research, its classification as a chiral building block underscores its intended use in such multi-step synthetic pathways.
Construction of Complex Bioactive Molecules and Natural Product Analogues
Beyond established pharmaceutical synthesis, this compound serves as a precursor for creating novel bioactive molecules and analogues of natural products. Researchers in medicinal chemistry often design and synthesize analogues of naturally occurring compounds to improve their therapeutic properties or to understand their mechanism of action. The defined stereochemistry of the (2R)-configuration is essential in these designs, as biological systems are highly sensitive to the spatial arrangement of molecules. The fluorinated phenylpropanoic acid structure can be chemically modified through reactions involving the carboxylic acid group (e.g., amidation, esterification, reduction) to build larger, more intricate molecular architectures. These new molecules can then be screened for various biological activities, contributing to the discovery of new therapeutic agents.
Development of Chiral Ligands and Organocatalysts Utilizing the (2R)-Configuration
The well-defined stereocenter of this compound makes it a candidate for the development of new chiral ligands and organocatalysts. In asymmetric catalysis, chiral ligands bind to metal centers to create a chiral environment that directs a chemical reaction to produce one enantiomer of the product preferentially. Similarly, organocatalysts are small organic molecules that can catalyze reactions stereoselectively. The this compound structure can be elaborated into more complex molecules designed to act as ligands or catalysts. For instance, the carboxylic acid can be converted to an amide with a chiral amine to create a bidentate ligand. The development of new catalysts is a continuous effort in chemical research to enable more efficient and environmentally friendly synthesis of chiral compounds.
Applications in Materials Science and Specialty Chemicals (e.g., Polymers, Liquid Crystals)
The application of chiral building blocks is expanding into materials science, where the stereochemistry of constituent molecules can influence the macroscopic properties of a material. While specific research detailing the use of this compound in polymers or liquid crystals is limited, chiral monomers are known to be used to create polymers with helical structures or other unique three-dimensional properties. In the field of liquid crystals, the introduction of a chiral center can induce the formation of helical phases, which are essential for certain display technologies. The fluorophenyl group, in particular, is known to influence mesogenic behavior in liquid crystals. A derivative of a similar chiral propanoic acid has been used to create chiral coordination polymers, demonstrating the potential for this class of compounds to self-assemble into ordered, functional materials with photoluminescent properties.
Future Research Directions and Emerging Methodologies
Development of Novel Highly Efficient and Sustainable Synthetic Strategies
The synthesis of enantiomerically pure chiral compounds, particularly those containing fluorine, is a cornerstone of modern pharmaceutical and materials science. rsc.org Future research is intensely focused on developing synthetic routes to (2R)-2-(4-fluorophenyl)propanoic acid that are not only efficient but also environmentally sustainable. Contemporary strategies in organofluorine chemistry have seen rapid growth, driven by new reagents and catalysts. springernature.com Key areas of development include:
Asymmetric Catalysis : The use of transition metal catalysis and organocatalysis continues to be a primary focus for constructing chiral centers with high enantioselectivity. rsc.orgrsc.org Research is moving towards catalysts that are cheaper, more abundant, and recyclable. For instance, high-valent iodine-catalyzed and phase-transfer-catalyzed asymmetric fluorination represent innovative approaches. mdpi.com The development of catalysts that can achieve high turnover numbers and function under mild, environmentally benign conditions (e.g., in water or solvent-free systems) is a critical goal.
Biocatalysis : Enzymes, such as lipases, offer a highly selective method for the kinetic resolution of racemic mixtures, as has been demonstrated for related 2-aryl-2-fluoropropanoic acids. mdpi.com Future work will likely involve the discovery of novel enzymes or the engineering of existing ones to enhance their substrate specificity, efficiency, and stability for the production of this compound.
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to asymmetric fluorination and related transformations can lead to more efficient and sustainable manufacturing processes for chiral fluorinated compounds.
C-H Functionalization : Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus reducing step counts and waste. springernature.com Future research will aim to develop catalytic systems capable of enantioselectively fluorinating or carboxylating a C(sp³)–H bond on a suitable precursor to directly generate the desired product.
| Synthetic Strategy | Key Advantages | Future Research Focus |
|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. rsc.org | Development of catalysts from earth-abundant metals, recyclable organocatalysts, use of green solvents. |
| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions. mdpi.com | Enzyme discovery (metagenomics), protein engineering for enhanced stability and activity, immobilized enzyme systems for continuous flow. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Integration of in-line purification and analysis, development of packed-bed reactors with immobilized catalysts. |
| C-H Functionalization | Atom economy, reduced synthetic steps. springernature.com | Discovery of new catalysts for site- and stereoselective C-H fluorination/carboxylation. |
Application of Machine Learning and AI in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and process development. hilarispublisher.com For a molecule like this compound, these computational tools can accelerate the discovery of optimal reaction conditions and predict the outcomes of novel synthetic routes.
Reaction Prediction : AI models, particularly neural networks and graph-based approaches, can predict the products of chemical reactions with increasing accuracy. researchgate.net For chiral synthesis, specialized ML models are being developed to forecast enantioselectivity. nih.govrsc.org Deep learning models like EnzyKR have been designed to predict the outcomes of enzyme-catalyzed kinetic resolutions by representing the chirality of substrates. nih.gov Such tools can screen vast numbers of potential catalysts and substrates in silico, saving significant experimental time and resources.
Optimization of Reaction Conditions : AI-driven platforms can optimize complex multi-variable reaction conditions (e.g., temperature, solvent, catalyst loading) far more efficiently than traditional one-factor-at-a-time methods. hilarispublisher.com Open-source software like Rxn Rover has been developed to automate reactors for reaction optimization using AI, making these powerful tools more accessible to a wider range of research labs. ameslab.gov Active learning approaches, where the algorithm prospectively suggests the next experiment to perform, have been shown to find optimal conditions with minimal experimental data. duke.edu
Retrosynthesis Planning : AI is also being applied to retrosynthesis, helping chemists design viable synthetic pathways to target molecules. By learning from the vast repository of known chemical reactions, these tools can propose novel and efficient routes to this compound and its derivatives. researchgate.net
| AI/ML Application | Specific Methodology | Potential Impact on this compound Research |
|---|---|---|
| Enantioselectivity Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs). rsc.orgnih.gov | Rapidly identify the best chiral catalyst or enzyme for stereoselective synthesis, reducing experimental screening. |
| Reaction Optimization | Active Learning, Reinforcement Learning. duke.educhemicalprocessing.com | Accelerate the optimization of synthetic yields and enantiomeric excess, leading to more efficient and cost-effective production. |
| Automated Synthesis | Integration of AI with robotic lab hardware (e.g., Rxn Rover). ameslab.gov | Enable high-throughput screening of reaction conditions and autonomous discovery of new synthetic routes. |
| Retrosynthetic Analysis | Rule-based and template-free models. researchgate.net | Propose novel and potentially more sustainable synthetic pathways from readily available starting materials. |
Advanced In Vitro Biological Screening Platforms for Mechanistic Studies
Understanding the precise mechanism of action of this compound requires sophisticated biological screening platforms that can move beyond simple enzyme inhibition assays. As a potential NSAID, its interactions with targets like cyclooxygenase (COX) enzymes are of primary interest.
High-Throughput Screening (HTS) : Miniaturized HTS assays allow for the rapid screening of compound libraries to identify new derivatives with improved potency or selectivity. Future platforms will increasingly incorporate complex cellular models.
Cell-Based Assays : Moving from purified enzymes to whole-cell systems provides a more physiologically relevant context. Techniques like the basophil activation test (BAT) and assays measuring the release of inflammatory mediators (e.g., histamine, leukotrienes) are used to assess hypersensitivity reactions to NSAIDs in vitro. nih.gov
"Organ-on-a-Chip" Technology : Microfluidic devices that mimic the structure and function of human organs offer a powerful platform for studying drug efficacy and toxicity. A "synovium-on-a-chip" could, for example, be used to study the anti-inflammatory effects of this compound in a model that recapitulates the joint environment. These platforms show promise in replicating complex physiological interactions, though further validation is needed. mdpi.com
Lipidomics and Metabolomics : Advanced mass spectrometry techniques, such as UPLC-MS/MS, enable the comprehensive analysis of lipids and other metabolites in biological samples. clinicaltrials.gov This allows researchers to see how a compound affects entire biochemical pathways (e.g., the arachidonic acid cascade) rather than just a single target, potentially revealing novel mechanisms of action or off-target effects. clinicaltrials.gov
| Screening Platform | Principle | Application for Mechanistic Studies |
|---|---|---|
| Basophil Activation Test (BAT) | Flow cytometric measurement of basophil degranulation markers (e.g., CD63) in response to a drug. nih.gov | Investigating potential immunological or hypersensitivity mechanisms. |
| Lipidomics Profiling | Comprehensive quantification of lipid mediators (prostaglandins, leukotrienes) using UPLC-MS/MS. clinicaltrials.gov | Mapping the compound's impact on the entire arachidonic acid cascade and identifying potential pathway shunting. |
| Organ-on-a-Chip | Microfluidic cell culture devices that mimic organ-level physiology. mdpi.com | Studying anti-inflammatory effects and potential toxicity in a more complex, tissue-like environment. |
| In Silico Screening | Computational modeling of drug-target interactions. nih.gov | Predicting binding affinities for different enzyme isoforms (e.g., COX-1 vs. COX-2) and guiding rational drug design. |
Exploration of New Derivatization Chemistries for Diverse Applications
Derivatization of the carboxylic acid moiety of this compound can generate a wide range of compounds with altered physicochemical properties, biological activities, or utility as analytical tools.
Prodrug Development : Esterification or amidation of the carboxylic acid can create prodrugs with improved oral bioavailability or targeted delivery profiles.
Analytical Reagents : The development of new chiral derivatizing agents is crucial for the enantioselective analysis of 2-APAs by techniques like HPLC or GC. academicjournals.orgresearchgate.net For example, condensation of the carboxylic acid with a chiral amine creates diastereomers that can be separated on a non-chiral stationary phase. academicjournals.org
Bio-conjugation : The carboxylic acid group serves as a convenient handle for conjugation to other molecules, such as fluorescent dyes for imaging studies, or to larger biomolecules like peptides or polymers to create novel therapeutic agents.
Synthesis of Novel Scaffolds : The core structure can be used as a building block in the synthesis of more complex molecules. For instance, the propanoic acid side chain can be elaborated, or the fluorophenyl ring can be further functionalized to explore structure-activity relationships. Recent work has shown the synthesis of various polysubstituted thiazole derivatives from related propanoic acid scaffolds. mdpi.com
| Derivatization Approach | Reagents/Reaction | Application |
|---|---|---|
| Amide Formation | Chiral amines (e.g., (R)-1-phenylethylamine) with a coupling agent. academicjournals.orgresearchgate.net | Creation of diastereomers for enantiomeric separation and quantification by GC-MS or HPLC. |
| Esterification | Alcohols under acidic or coupling agent conditions. | Prodrug design to modify solubility and pharmacokinetic properties. |
| Reduction | Reducing agents like sodium borohydride. nih.gov | Synthesis of alcohol metabolites or derivatives for further functionalization. |
| Condensation Reactions | Various reagents to build heterocyclic rings (e.g., thiazoles). mdpi.com | Generation of new chemical entities with potentially different biological targets. |
Fundamental Studies on Fluorine's Role in Chiral Recognition and Reactivity
The presence of the fluorine atom on the phenyl ring is not merely an incidental feature; it profoundly influences the molecule's properties and interactions. Understanding these effects at a fundamental level is crucial for rational drug design.
Intermolecular Interactions : Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds (CH⋯F), dipole-dipole interactions, and halogen bonds. Gas-phase spectroscopic studies on model systems have shown that fluorine substitution affects the strength of CH⋯π and OH⋯π interactions and can introduce new CH⋯F interactions, which play a role in chiral discrimination. rsc.orgresearchgate.net
Conformational Control : The stereoelectronic gauche effect, which is particularly pronounced in F-C-C-X systems, can constrain the conformation of molecules. nih.gov This conformational locking can pre-organize a molecule for optimal binding to a biological target, potentially enhancing potency and selectivity.
pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group compared to its non-fluorinated analog, which can affect its absorption, distribution, and target binding.
Metabolic Stability : The C-F bond is exceptionally strong, and replacing a C-H bond with C-F at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life.
Future research will leverage advanced spectroscopic techniques (e.g., chiral tagging NMR) and high-level quantum chemical calculations to further elucidate the subtle interplay of these effects and how they contribute to the biological activity of this compound. cas.cn
| Fluorine-Mediated Effect | Underlying Principle | Impact on Molecular Properties |
|---|---|---|
| Non-covalent Interactions | Participation in CH⋯F hydrogen bonds and alteration of the aromatic π-system's electron density. rsc.orgresearchgate.net | Influences binding affinity and selectivity in chiral recognition events. |
| Gauche Effect | Stereoelectronic preference for a gauche conformation in F-C-C-X systems due to σ→σ* hyperconjugation. nih.gov | Restricts conformational freedom, potentially leading to a more favorable binding conformation. |
| Inductive Effect | Strong electron-withdrawing nature of fluorine. | Lowers the pKa of the carboxylic acid; modulates electrostatic potential. |
| Metabolic Blocking | High strength of the C-F bond. | Increases resistance to oxidative metabolism, potentially improving pharmacokinetic profile. |
Q & A
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Use isotope-labeled tracers (e.g., C) and LC-MS/MS to track metabolites in vitro (hepatocytes) and in vivo (plasma/urine). Discrepancies may arise from species-specific cytochrome P450 isoforms (e.g., CYP2C9 vs. CYP2C19 dominance) .
Q. What experimental designs are optimal for studying the compound’s interaction with inflammatory pathways (e.g., NF-κB or COX-2)?
- Methodological Answer :
- In vitro : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA.
- In vivo : Collagen-induced arthritis models in mice, with dose-dependent efficacy analysis (ED = 10 mg/kg) .
- Mechanistic Studies : siRNA knockdown of COX-2 or NF-κB subunits (p65) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
